molecular formula C11H13BrO4 B8372317 2-[3-Bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane

2-[3-Bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane

Cat. No. B8372317
M. Wt: 289.12 g/mol
InChI Key: YEIKBOZOFOWREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane is a useful research compound. Its molecular formula is C11H13BrO4 and its molecular weight is 289.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-Bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-Bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[3-Bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

2-[3-bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane

InChI

InChI=1S/C11H13BrO4/c1-13-7-16-10-3-2-8(6-9(10)12)11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3

InChI Key

YEIKBOZOFOWREP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C2OCCO2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

(iPr)2NEt (6.0 mL, 35.0 mmol) was added dropwise to a stirred and cooled (0° C.) solution of alcohol 3a (4.0 g, 16.3 mmol) in CH2Cl2 (50 mL). After 15 min methoxymethylene chloride (MOMCl) (1.6 mL, 28 mmol) was added dropwise over a period of 5 min, and stirring was continued for 1 h. The cold bath was removed, and stirring was continued for 12 h. The reaction mixture was diluted with water (10 mL) and extracted with CH2Cl2. The combined organic extracts were washed with brine, dried over Na2SO4, and evaporated. The residue was purified by flash chromatography using hexanes-ethyl acetate mixture (5:1) as eluent to give compound 4a (4.4 g, 94%) as a colorless liquid. Rf=0.48 (25% EtOAc-hexanes); IR (neat) 2956, 2889, 1606, 1497, 1246, 1100, 1043 cm−1; 1H NMR (300 MHz, CDCl3) δ 7.64 (d, J=1.8 Hz, 1H), 7.31 (dd, J=8.7, 2.1 Hz, 1H), 7.10 (d, J=8.1 Hz, 1H), 5.70 (s, 1H), 5.21 (s, 2H), 4.02 (m, 4H), 3.46 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 154.2, 132.8, 131.4, 126.7, 115.5, 112.6, 102.5, 94.8, 65.1, 56.2; EIMS (m/z, rel intensity) 290 (M++2, 54), 288 (M+, 58), 259 (23), 257 (23), 209 (56), 73 (100).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Yield
94%

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